5-ethynylfuran-2-carbonitrile
Description
5-Ethynylfuran-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted with a nitrile group at position 2 and an ethynyl (-C≡CH) group at position 5. Its molecular formula is C₇H₃NO, with a molecular weight of 117.11 g/mol.
Properties
CAS No. |
2354574-48-2 |
|---|---|
Molecular Formula |
C7H3NO |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylfuran-2-carbonitrile typically involves the reaction of furan derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, which involves the coupling of a furan derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-ethynylfuran-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-ethynylfuran-2-amine.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 5-ethynylfuran-2-amine.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
5-ethynylfuran-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-ethynylfuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
5-Chloromethyl-furan-2-carbonitrile Structure: Furan with 2-CN and 5-CH₂Cl substituents. Molecular Formula: C₆H₄ClNO. Applications: Intermediate in agrochemicals; the chloromethyl group enables nucleophilic substitutions. Synthesis: Likely involves Friedel-Crafts alkylation or halogenation of furan precursors .
5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile Structure: Furan with 2-CN, 3-Ph, 4-benzoyl, and 5-NH₂ groups. Molecular Weight: 288.30 g/mol. Synthesis: Electrochemical reduction of 2-bromo-2-cyanoacetophenone, highlighting green chemistry advantages .
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Structure: Thiophene with 3-CN, 5-Me, and 2-nitroanilino groups. Molecular Formula: C₁₂H₉N₃O₂S. Applications: Potential use in optoelectronics due to thiophene’s conductive properties .
5-Norbornene-2-carbonitrile Structure: Bicyclic norbornene with 2-CN. Molecular Formula: C₈H₉N. Properties: High thermal stability, used in polymer crosslinking .
Physicochemical and Reactivity Comparisons
Reactivity Insights:
- Furan vs. Thiophene : Furan’s oxygen atom increases electronegativity, making it less polarizable than sulfur in thiophene. This difference impacts charge transport in materials science applications .
- Ethynyl vs. Chloromethyl : Ethynyl groups offer sp-hybridized carbons for cross-coupling, whereas chloromethyl groups are better suited for nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
